N-[(Z)-2-[4-(4-fluorophenyl)-5-(trifluoromethyl)-1,2,4-triazol-3-yl]-2-nitroethenyl]-3-methoxyaniline
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Overview
Description
Typically, a description of a compound would include its molecular formula, molecular weight, and structural formula. It may also include the type of compound it is (for example, an organic compound, a salt, a coordination compound, etc.) and its role or use (for example, as a reagent, a drug, a pigment, etc.).
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, the reaction conditions, and the steps of the reaction. It would also discuss the yield and purity of the product.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its geometry, bond lengths and angles, and any notable structural features. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry might be used to determine the structure.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions that the compound undergoes. This could include its reactivity, the mechanisms of its reactions, and the products formed.Physical And Chemical Properties Analysis
This would include a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity.Scientific Research Applications
Fluorinated Compounds for Liquid Crystal Technology
Fluorinated compounds exhibit unique properties that make them suitable for liquid crystal technology. For instance, a study on fluorinated benzoxazole-based liquid crystals demonstrated that these materials could exhibit enantiotropic mesophases, which are crucial for the development of display technologies. The presence of fluorine atoms in these compounds was found to lower melting points and influence mesophase ranges, highlighting the impact of fluorination on the material's thermal behavior and photoluminescent properties (Hu et al., 2014).
Fluorine in PET Imaging Probes
Fluorine-18 labeled compounds, such as benzoxazole derivatives, have been studied for their potential as positron emission tomography (PET) imaging probes. These compounds demonstrated high affinity for β-amyloid plaques, suggesting their applicability in Alzheimer's disease diagnostics (Cui et al., 2012).
Sensing and Detection Applications
Triazole derivatives have been explored for sensing applications, where their ability to undergo chemical transformations enables the detection of specific ions or molecules. For example, benzoxazole and benzothiazole analogues were developed as fluorescent probes for sensing pH and metal cations, demonstrating the versatility of triazole-containing compounds in sensor technology (Tanaka et al., 2001).
Antimicrobial Activity
Compounds structurally related to triazoles have been synthesized and evaluated for their antimicrobial properties. This includes pyrimidine linked with morpholinophenyl derivatives showing significant larvicidal activity, highlighting the potential of such compounds in medical and agricultural applications (Gorle et al., 2016).
Safety And Hazards
This would include information on the compound’s toxicity, flammability, and other hazards. It would also discuss appropriate safety precautions for handling and disposing of the compound.
Future Directions
This would discuss potential future research directions involving the compound. This could include potential applications, modifications, or investigations into its properties or reactivity.
I hope this general information is helpful. If you have a specific compound or topic in mind, feel free to ask!
properties
IUPAC Name |
N-[(Z)-2-[4-(4-fluorophenyl)-5-(trifluoromethyl)-1,2,4-triazol-3-yl]-2-nitroethenyl]-3-methoxyaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F4N5O3/c1-30-14-4-2-3-12(9-14)23-10-15(27(28)29)16-24-25-17(18(20,21)22)26(16)13-7-5-11(19)6-8-13/h2-10,23H,1H3/b15-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRPJXZOQVXNHBB-GDNBJRDFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC=C(C2=NN=C(N2C3=CC=C(C=C3)F)C(F)(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)N/C=C(/C2=NN=C(N2C3=CC=C(C=C3)F)C(F)(F)F)\[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F4N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(Z)-2-[4-(4-fluorophenyl)-5-(trifluoromethyl)-1,2,4-triazol-3-yl]-2-nitroethenyl]-3-methoxyaniline |
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